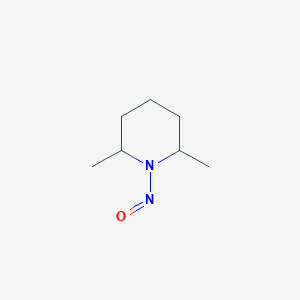

2,6-Dimethyl-1-nitrosopiperidine

説明

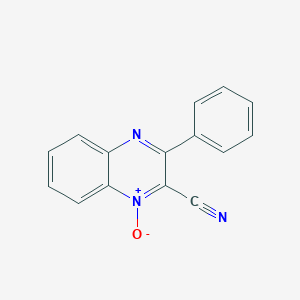

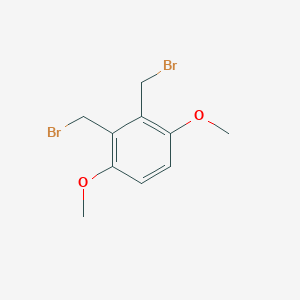

2,6-Dimethyl-1-nitrosopiperidine (DMNP) is a synthetic compound that has gained significant attention in the field of chemical research. It is a member of the nitrosamine family and is widely used as a reagent in the synthesis of various organic compounds. DMNP has also been extensively studied for its potential applications in scientific research. In

科学的研究の応用

Chromatographic Separation and Identification : Singer and Singer (1979) explored the separation of substituted cyclic nitrosamines, including 2,6-Dimethyl-1-nitrosopiperidine, into their configurational isomers using preparative liquid chromatography. This method allowed for the isolation of gram quantities of individual isomers sufficient for animal testing and helped in identifying contaminants in commercial samples (Singer & Singer, 1979).

Study of Mutagenicity and Carcinogenicity : The compound has been examined for mutagenicity in various studies. Larimer et al. (1978) found that while other derivatives of N-nitrosopiperidine were mutagens, 2,6-Dimethyl-NP was not. This research provided insights into the mutagenic potential of methylated derivatives in Saccharomyces cerevisiae (Larimer et al., 1978). Additionally, Lijinsky and Taylor (1975) demonstrated that the presence of methyl groups on certain carbon atoms significantly reduces the carcinogenic activity of nitrosopiperidine (Lijinsky & Taylor, 1975).

Effects on Mutagenicity in Drosophila : Nix et al. (1979) investigated the mutagenic potency of various N-nitrosopiperidine derivatives, including 2,6-Dimethyl-NP, in inducing X-linked recessive lethals and chromosome loss in Drosophila melanogaster. Their findings indicated that methyl substitutions at certain positions can reduce or eliminate mutagenic activity (Nix et al., 1979).

Biochemical Studies in Rat Tissues : Kitchin et al. (1989) conducted biochemical studies with 2,6-Dimethyl-1-nitrosopiperidine in rats, observing no effects on various experimental variables such as hepatic DNA damage and enzyme activities. This study distinguished carcinogenic compounds from noncarcinogens in a series of nitrogen-containing heterocycles (Kitchin et al., 1989).

Chiroptical Properties Analysis : The chiroptical properties of 2,6-Dimethyl-1-nitrosopiperidine were analyzed by Maat and Beyerman (2010), which found results in agreement with the sector rule for N-nitrosoamines, supporting theoretical predictions about these compounds (Maat & Beyerman, 2010).

Electrochemical Oxidation Studies : The electrochemical transformation of 2,6-Dimethyl-1-nitrosopiperidine to corresponding N-nitramines was investigated by Ohmori et al. (1986). This study provided insights into the pathways of radical cation reactions in the electrochemical context (Ohmori et al., 1986).

特性

IUPAC Name |

2,6-dimethyl-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOIIQGEWWYGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1N=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875699 | |

| Record name | 2,6-Dimethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | N-Nitroso-2,6-dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,6-Dimethyl-1-nitrosopiperidine | |

CAS RN |

17721-95-8 | |

| Record name | 2,6-Dimethyl-1-nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17721-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2,6-dimethyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-N-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What challenges are associated with the use of palladium on carbon (Pd/C) catalysts in large-scale pharmaceutical production, particularly concerning 2,6-dimethyl-1-nitrosopiperidine?

A1: One major challenge in the pharmaceutical industry is the scaling up of reactions from laboratory settings to large-scale production. A common issue encountered with Pd/C-mediated hydrogenation reactions, like those involving 2,6-dimethyl-1-nitrosopiperidine, is catalyst poisoning. Specifically, the presence of Fe2+ ions has been identified as a significant poison for Pd/C catalysts during the selective hydrogenation of 2,6-dimethyl-1-nitrosopiperidine to its corresponding hydrazo compound. [] This poisoning reduces the catalyst's activity and can hinder the reaction's efficiency at a larger scale. Researchers have addressed this challenge by identifying specific solutions, such as using alternative catalyst materials or modifying reaction conditions to mitigate the effects of poisoning. []

Q2: How do the chiroptical properties of 2,6-dimethyl-1-nitrosopiperidine align with the sector rule for N-nitrosoamines?

A2: The sector rule for N-nitrosoamines predicts a positive Cotton effect for (−)-(R,R)-2,6-dimethyl-1-nitrosopiperidine around 350 nm. While recent publications have questioned the applicability of this rule, research confirms that the chiroptical properties of both (+)‐ and (−)‐2,6‐dimethyl‐1‐nitrosopiperidine conform to the sector rule's predictions. [] This finding reinforces the validity of the sector rule in predicting the chiroptical behavior of N-nitrosoamines like 2,6-dimethyl-1-nitrosopiperidine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)